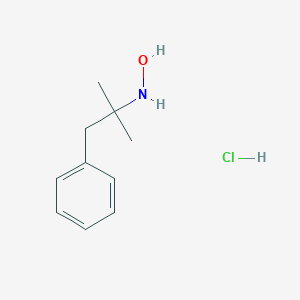

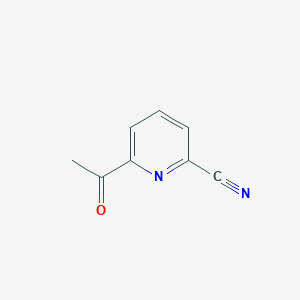

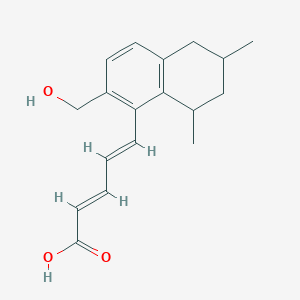

![molecular formula C12H14O3 B134698 4-[(3-Methoxyphenyl)methyl]oxolan-2-one CAS No. 187993-26-6](/img/structure/B134698.png)

4-[(3-Methoxyphenyl)methyl]oxolan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[(3-Methoxyphenyl)methyl]oxolan-2-one" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxyphenyl groups and oxolane or dioxolane rings, which can provide insights into the chemistry of similar compounds. For instance, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involves treatment with chiral dioxirane, indicating the potential reactivity of oxolane derivatives with oxygen-centered reagents . Additionally, the preparation of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives and their polymerization using boron trifluoride suggests that methoxyphenyl-substituted oxolane derivatives can undergo ring-opening polymerization .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate is achieved through the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane, followed by a lipase-catalyzed transesterification and continuous dissolution and crystallization for purification . Another synthesis approach for 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters involves a Mannich reaction, methylation, oximation, and conjugation with substituted benzoyl chlorides .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques. For instance, the structure of 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate was determined by single-crystal X-ray diffraction, revealing a planar methyl imidazotriazinone ring system with twisted methoxyphenyl and methoxyphenyliminium groups .

Chemical Reactions Analysis

Chemical reactions involving methoxyphenyl-substituted compounds can be complex. The one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid and related compounds in aqueous solution involves radical cations and is influenced by structural effects and pH, with different pathways such as decarboxylation and ring-opening reactions . The polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives with boron trifluoride suggests electrophilic attack mechanisms on the dioxolane ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-substituted compounds are diverse. For example, the crystal structure of 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate shows strong hydrogen bonding, which could influence its solubility and stability . The antioxidant and antimicrobial potential of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters indicates that these compounds have significant biological activities, which may be related to their chemical structure .

Wissenschaftliche Forschungsanwendungen

Analytical Techniques for Pharmaceutical Products

- Empagliflozin Analysis : Research on Empagliflozin, a drug with a similar methoxyphenyl group, highlights sophisticated analytical techniques for determining anti-diabetic drugs in pharmaceutical products. These methods include spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), and High-Performance Liquid Chromatography (HPLC), showcasing the compound's importance in the pharmaceutical industry for quality control and formulation analysis (Danao, 2021).

Environmental Chemistry and Toxicology

- Atmospheric Reactivity of Methoxyphenols : Methoxyphenols, compounds sharing the methoxy group, are studied for their atmospheric reactivity, including reactions with OH and NO3 radicals. These studies are crucial for understanding the environmental impact of biomass burning and the potential formation of secondary organic aerosols (SOAs), which affect air quality and climate (Liu, Chen, & Chen, 2022).

Pharmacological and Therapeutic Potential

- Naringenin Pharmacology : Naringenin is a citrus flavonoid demonstrating a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects. Research suggests its potential therapeutic applications in managing various disorders, underscoring the importance of studying natural product derivatives for drug development (Rani et al., 2016).

Safety And Hazards

Specific safety and hazard information for “4-[(3-Methoxyphenyl)methyl]oxolan-2-one” is not readily available. However, it’s important to handle all chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions for the study and application of “4-[(3-Methoxyphenyl)methyl]oxolan-2-one” are not clear from the available information. However, given its structural similarity to other compounds of interest, it may have potential in various research fields.

Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.

Eigenschaften

IUPAC Name |

4-[(3-methoxyphenyl)methyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESGCSPEVZMPOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CC(=O)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447239 |

Source

|

| Record name | 4-[(3-Methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methoxyphenyl)methyl]oxolan-2-one | |

CAS RN |

187993-26-6 |

Source

|

| Record name | 4-[(3-Methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

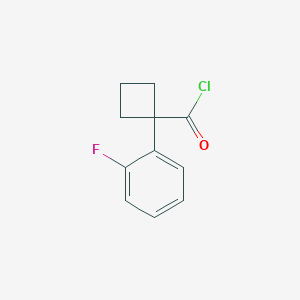

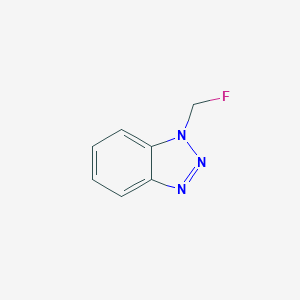

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

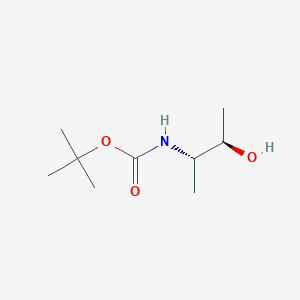

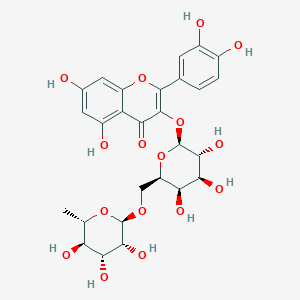

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

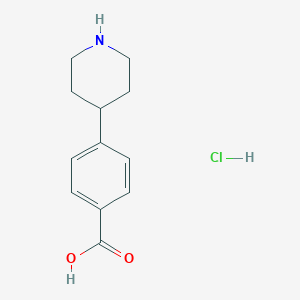

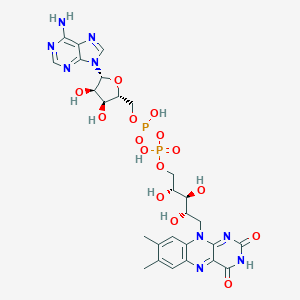

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)